![molecular formula C16H12N2O3 B2588782 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 683248-84-2](/img/structure/B2588782.png)
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-amino-2H-chromene-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or imino groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide is characterized by a chromene backbone with an imine and carboxamide functional groups. The synthesis typically involves a Knovenagel condensation followed by intramolecular cyclization, often using salicylaldehyde and cyanoacetamide as starting materials. This method allows for the introduction of various substituents on the chromene structure, enhancing its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that modifications at specific positions on the chromene structure can significantly enhance cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives exhibit IC50 values lower than 1 μM against human tumor cells such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .
- The mechanism of action often involves inhibition of tubulin polymerization and interference with key signaling pathways (e.g., EGFR, B-RAF) .
Antioxidant Activity
The compound has also shown promising antioxidant properties . In one study, derivatives synthesized from 2-imino-2H-chromene-3-carboxamide exhibited significant antioxidant activity, with some compounds outperforming standard antioxidants like ascorbic acid . This activity is attributed to the ability of the chromene structure to scavenge free radicals and reduce oxidative stress.
Neuroprotective Effects
Recent research indicates that imino-2H-chromene derivatives may serve as potential agents against neurodegenerative diseases such as Alzheimer's. They act as inhibitors of key enzymes involved in the pathogenesis of Alzheimer's disease, including acetylcholinesterase and BACE1 . This suggests a dual mechanism where these compounds not only inhibit enzyme activity but may also protect neuronal cells from damage.
Applications in Drug Development
The versatility of this compound makes it a valuable scaffold in drug design:
- Anticancer agents : Due to their ability to inhibit tumor growth and metastasis.
- Antioxidants : Useful in formulations aimed at reducing oxidative damage in various diseases.
- Neuroprotective drugs : Potential candidates for treating neurodegenerative disorders.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Abdelatef et al. (2018) | Anticancer | Identified compounds with IC50 < 1 μM against MCF-7 and A549 cells; effective EGFR inhibitors |
Dinparast et al. (2020) | Antioxidant | Demonstrated significant antioxidant activity; some derivatives showed IC50 values superior to ascorbic acid |
Iqbal et al. (2022) | Neuroprotection | Compounds inhibited acetylcholinesterase and BACE1 effectively, indicating potential for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2-(phenylimino)-2H-chromene-3-carboxamide: This compound has a similar structure but with a phenyl group instead of a hydroxyphenyl group.
2-imino-2H-chromene-3-carboxamide: This compound lacks the hydroxyphenyl group and may have different reactivity and biological activities.
Biological Activity
The compound 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound features a chromene core substituted with a hydroxyl group and an imine linkage. This structural configuration is crucial for its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of chromene derivatives, including this compound. The compound has shown promising results against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
- Biofilm Inhibition : It demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in treating infections associated with medical devices .
Pathogen | MIC (µg/mL) | Biofilm Inhibition |
---|---|---|
Staphylococcus aureus | 0.5 | Yes |
Staphylococcus epidermidis | 0.8 | Yes |
Escherichia coli | 1.0 | No |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting specific enzymes involved in cell proliferation.
- Cell Lines Tested : Research has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), with IC50 values indicating significant cytotoxicity.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 | 15 | High |
HT-29 | 20 | Moderate |
Structure-Activity Relationship (SAR)
The biological activities of chromene derivatives are heavily influenced by their structural features. Modifications at the hydroxyl and imine positions can enhance or diminish their efficacy:
- Hydroxyl Group : The presence of the hydroxyl group at the para position significantly contributes to the compound's antioxidant and anticancer properties.
- Imine Linkage : The stability and reactivity of the imine group play a crucial role in its interaction with biological targets.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antimicrobial Efficacy Against Resistant Strains : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
- Cancer Treatment Synergy : Another study examined its use in combination therapies, showing enhanced anticancer effects when paired with conventional chemotherapeutics, suggesting a synergistic mechanism that could reduce side effects and improve patient outcomes .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURTQKCSXJLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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